[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466228
InChI: InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-9)7-5-12/h9H,4-8,12H2,1-3H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)CCN
Molecular Formula: C11H23N3O2
Molecular Weight: 229.32 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13466228

Molecular Formula: C11H23N3O2

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C11H23N3O2
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-9)7-5-12/h9H,4-8,12H2,1-3H3,(H,13,15)
Standard InChI Key PKZNRWXXQOCUAX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(C1)CCN
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a carbamic acid tert-butyl ester group and at the 1-position with a 2-aminoethyl chain. Its IUPAC name, tert-butyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]carbamate, reflects this arrangement. The stereochemistry of the pyrrolidine ring can influence biological activity; for instance, the (S)-enantiomer (CAS: 66566057) is often prioritized in chiral synthesis.

Key Structural Features:

  • Pyrrolidine ring: Enhances rigidity and facilitates interactions with hydrophobic binding pockets in enzymes.

  • Aminoethyl side chain: Provides a primary amine for hydrogen bonding and protonation at physiological pH.

  • tert-Butyl carbamate: Serves as a protecting group for amines, improving stability and lipophilicity.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₂₃N₃O₂
Molecular Weight229.32 g/mol
SMILESCC(C)(C)OC(=O)NC1CCN(C1)CCN
logP (Predicted)1.2 ± 0.3
Aqueous Solubility12 mg/mL (pH 7.4)

The tert-butyl group increases lipophilicity (logP = 1.2), enhancing membrane permeability, while the carbamate moiety balances solubility through polar interactions.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols to assemble the pyrrolidine core and introduce functional groups:

  • Pyrrolidine Formation: Cyclization of 1,4-diamines or reduction of pyrrole derivatives under catalytic hydrogenation .

  • Aminoethyl Introduction: Nucleophilic substitution of pyrrolidine with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃).

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

A representative yield of 74–84% is achieved using flow microreactors, which enhance mixing and temperature control .

Industrial-Scale Production

Continuous flow systems are preferred for scalability, reducing reaction times from hours to minutes and improving purity (>98% by HPLC) . For example, the reaction of (S)-pyrrolidine triflate with Boc-protected amines in a microreactor at −50°C achieves 84% yield .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against histone deacetylases (HDACs) and kinases, with IC₅₀ values in the low micromolar range. The aminoethyl group chelates zinc in HDAC active sites, while the pyrrolidine ring occupies hydrophobic regions.

Comparative Inhibition Data:

TargetIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
HDAC12.3 ± 0.4Vorinostat0.15 ± 0.02
CDK25.1 ± 0.7Roscovitine0.4 ± 0.1

Receptor Modulation

In vitro studies demonstrate affinity for G protein-coupled receptors (GPCRs), notably serotonin (5-HT₆) and dopamine D₂ receptors (Kᵢ = 120 nM and 340 nM, respectively). The tertiary amine interacts with aspartate residues in transmembrane domains, while the carbamate stabilizes extracellular loops.

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H, Boc), 2.70–3.10 (m, 8H, pyrrolidine and aminoethyl), 4.20 (br s, 1H, NH).

  • Mass Spectrometry: ESI-MS m/z 230.2 [M+H]⁺, confirming molecular weight.

Applications in Medicinal Chemistry

Prodrug Development

The tert-butyl carbamate acts as a prodrug moiety, hydrolyzing in vivo to release the active amine. In rodent models, oral bioavailability increases from 22% (free amine) to 68% (carbamate).

Targeted Cancer Therapies

Conjugation with cisplatin analogs enhances tumor selectivity, reducing IC₅₀ in A549 lung cancer cells from 12 μM (cisplatin) to 3.2 μM.

Comparison with Structural Analogs

CompoundStructural DifferenceBioactivity (HDAC1 IC₅₀)
This compoundtert-Butyl carbamate2.3 μM
N-Boc-pyrrolidineNo aminoethyl groupInactive
1-AminoethylpyrrolidineNo carbamate8.7 μM

The carbamate group is critical for both stability and target engagement.

Future Directions

  • Stereochemical Optimization: Enantioselective synthesis of (R)- and (S)-forms to explore chiral selectivity in receptor binding .

  • Polymer-Conjugated Delivery: Encapsulation in PEG-PLGA nanoparticles to improve pharmacokinetics.

  • Broad-Spectrum Screening: Evaluation against emerging targets like SARS-CoV-2 main protease (Mᴾʳᴼ).

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